molecular formula C21H28N2 B15157361 1,3-Dimesitylimidazolidine CAS No. 258278-26-1

1,3-Dimesitylimidazolidine

Cat. No.: B15157361
CAS No.: 258278-26-1
M. Wt: 308.5 g/mol
InChI Key: RUKVGXGTVPPWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimesitylimidazolidine: is a chemical compound belonging to the class of imidazolidines. It is characterized by the presence of two mesityl groups attached to the nitrogen atoms of the imidazolidine ring. The mesityl groups, which are 2,4,6-trimethylphenyl groups, provide steric hindrance and influence the chemical reactivity and stability of the compound. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimesitylimidazolidine can be synthesized through several methods. One common approach involves the reaction of mesitylamine with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the imidazolidine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimesitylimidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidazolidine ring to other reduced forms.

    Substitution: The mesityl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted imidazolidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while substitution reactions can produce various substituted imidazolidines.

Scientific Research Applications

1,3-Dimesitylimidazolidine has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes. The steric hindrance provided by the mesityl groups enhances the stability of these complexes.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-dimesitylimidazolidine involves its interaction with molecular targets through its imidazolidine ring and mesityl groups. The steric and electronic properties of the mesityl groups influence the compound’s binding affinity and reactivity. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, its mechanism of action may involve interactions with cellular components, leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    1,3-Dimethylimidazolidine: Similar in structure but with methyl groups instead of mesityl groups.

    1,3-Diphenylimidazolidine: Contains phenyl groups instead of mesityl groups.

    1,3-Di-tert-butylimidazolidine: Features tert-butyl groups instead of mesityl groups.

Comparison: 1,3-Dimesitylimidazolidine is unique due to the presence of bulky mesityl groups, which provide significant steric hindrance and influence its chemical reactivity and stability. This distinguishes it from other similar compounds, which may have different substituents and, consequently, different properties and applications.

Properties

CAS No.

258278-26-1

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)imidazolidine

InChI

InChI=1S/C21H28N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h9-12H,7-8,13H2,1-6H3

InChI Key

RUKVGXGTVPPWDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.